Treprostinil diethanolamine, also known as treprostinil diethanolamine salt or UT-15C, is a synthetic analog of prostacyclin, a potent vasodilator. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and reduce symptoms associated with the disease. Treprostinil was first approved by the U.S. Food and Drug Administration in May 2002 and is available in various forms, including continuous subcutaneous infusion, intravenous infusion, oral tablets, and inhalation solutions .
The synthesis of treprostinil diethanolamine involves several key steps. One common method includes:
The industrial production of treprostinil diethanolamine follows a robust protocol designed for high yield and purity. Key factors include controlled temperatures, stirring conditions, and the use of specific solvents that enhance the solubility and stability of the compound during synthesis .
The molecular formula for treprostinil diethanolamine is , with a molar mass of approximately 390.52 g/mol. Its structure features a complex arrangement that includes multiple chiral centers and functional groups essential for its biological activity.
This structural complexity contributes to its pharmacological properties and therapeutic efficacy .
Treprostinil diethanolamine can undergo various chemical reactions including:
These reactions are integral for modifying the compound for different formulations or enhancing its therapeutic effects .
Common reagents used include methanol and diethanolamine under controlled conditions to ensure complete reaction and formation of the desired salt product. The reaction conditions are optimized for temperature and stirring rates to maximize yield and purity .
The mechanism by which treprostinil diethanolamine exerts its effects involves direct vasodilation of pulmonary and systemic arterial vascular beds. This leads to:
These actions collectively improve exercise capacity and diminish symptoms associated with PAH.
Treprostinil diethanolamine appears as a white to off-white crystalline powder. It exhibits stability at room temperature when formulated as a monohydrate but requires refrigeration when in anhydrous form due to instability at higher temperatures .
Key chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
Treprostinil diethanolamine has significant applications in both clinical medicine and scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5